Product packaging for 6-Acetylquinoline(Cat. No.:CAS No. 73013-68-0)

6-Acetylquinoline

Cat. No.: B1266891
CAS No.: 73013-68-0
M. Wt: 171.19 g/mol
InChI Key: GBYIZWZRYFGYDE-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Derivatives in Modern Chemistry

Significance of the Quinoline Scaffold in Organic Synthesis and Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. iipseries.org This scaffold is a fundamental building block in the synthesis of a wide array of molecules. researchgate.netnumberanalytics.com Its derivatives are crucial in drug discovery and medicinal chemistry due to their extensive biological and pharmaceutical activities. researchgate.netrsc.org Compounds containing the quinoline core have demonstrated a broad spectrum of pharmacological properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities. researchgate.netrsc.org The versatility of the quinoline ring allows for the introduction of various functional groups, which can significantly enhance the pharmacological profile of the resulting derivatives. researchgate.net This has made the quinoline scaffold a "privileged" structure in the development of new therapeutic agents. bohrium.com

The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry. researchgate.net By selectively introducing different chemical moieties, researchers can fine-tune the properties of quinoline-based compounds to improve their efficacy and target selectivity. researchgate.net This has led to the successful commercialization of numerous quinoline-based drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin. researchgate.net The ongoing exploration of quinoline derivatives continues to yield promising candidates for treating a wide range of diseases. bohrium.comnih.gov

Historical Context of Quinoline Synthesis Methodologies

Quinoline was first isolated from coal tar in 1834. iipseries.orgrsc.org Its name is derived from quinine, an alkaloid found in the bark of the cinchona tree, which has long been used to treat malaria. numberanalytics.com The structural elucidation and subsequent synthesis of quinoline and its derivatives have been a significant area of research in organic chemistry.

Several classical methods for synthesizing the quinoline scaffold have been developed and are still in use today. rsc.org These include:

Skraup Synthesis (1880): This method involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgslideshare.net

Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. researchgate.net

Combes Quinoline Synthesis (1888): This involves the condensation of anilines with β-diketones. iipseries.orgslideshare.net

Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl group. rsc.org

Pfitzinger Reaction: The reaction of isatin (B1672199) with a carbonyl compound to produce substituted quinoline-4-carboxylic acids. rsc.org

Gould-Jacobs Reaction: This method is particularly useful for synthesizing 4-hydroxyquinolines. asianpubs.org

While these classical methods are historically significant, modern synthetic approaches often focus on improving efficiency, yield, and environmental friendliness. numberanalytics.comrsc.org Transition metal-catalyzed reactions and multicomponent reactions have become increasingly important in the synthesis of complex quinoline derivatives. numberanalytics.comrsc.org

Structural Characteristics and Chemical Reactivity of 6-Acetylquinoline

Positional Isomerism and Acetyl Group Influence on Quinoline Core

Positional isomerism is a type of structural isomerism where compounds have the same molecular formula but differ in the position of a substituent group on the main carbon skeleton. algoreducation.comdoubtnut.comsolubilityofthings.com In the case of acetylquinolines, the acetyl group (-COCH₃) can be attached to various positions on the quinoline ring, leading to different isomers with distinct properties. This compound is one such isomer.

The position of the acetyl group significantly influences the chemical reactivity of the quinoline core. The acetyl group is an electron-withdrawing group, which can affect the electron density distribution within the aromatic system. This, in turn, influences the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, the presence of an acetyl group can enhance the electrophilicity of certain carbon atoms in the quinoline ring, making them more reactive towards nucleophiles. The steric bulk of the acetyl group can also play a role in directing the regioselectivity of reactions.

Aromaticity and Electron Density Distribution in the Quinoline System

Quinoline is an aromatic compound because it fulfills Hückel's rule, being a planar, cyclic, and conjugated system with 10 π-electrons. quora.com The quinoline molecule consists of two fused rings: a benzene ring and a pyridine ring. imperial.ac.uk The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, which leads to an uneven distribution of electron density. numberanalytics.comresearchgate.net The pyridine ring is generally considered electron-deficient compared to the benzene ring. imperial.ac.uk

Research Trajectories for Acetylated Quinoline Derivatives

Research into acetylated quinoline derivatives is an active and evolving field. Current research trajectories are focused on several key areas:

Synthesis of Novel Derivatives: Chemists are continuously developing new and more efficient synthetic methods to create a diverse library of acetylated quinoline compounds. nih.govrsc.org This includes the use of modern catalytic systems and green chemistry principles to reduce environmental impact. asianpubs.org

Medicinal Chemistry and Drug Discovery: A significant area of research involves the design and synthesis of acetylated quinolines as potential therapeutic agents. bohrium.commdpi.comfrontiersin.org Studies are exploring their efficacy as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents. bohrium.comnih.govfrontiersin.org The introduction of an acetyl group can modulate the biological activity of the parent quinoline scaffold. mdpi.com

Materials Science: Quinoline derivatives, including acetylated versions, are being investigated for their potential applications in materials science, such as in the development of dyes and fluorescent sensors. rsc.org The electronic properties of these compounds make them suitable for such applications. rsc.org

Catalysis: Certain quinoline derivatives can act as ligands in catalytic processes. researchgate.net Research is exploring the use of acetylated quinolines in catalysis, for example, in transfer hydrogenation reactions.

The future of research on acetylated quinoline derivatives will likely involve a multidisciplinary approach, combining organic synthesis, computational modeling, and biological evaluation to develop new compounds with tailored properties for specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO B1266891 6-Acetylquinoline CAS No. 73013-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-quinolin-6-ylethanone
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InChI

InChI=1S/C11H9NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-7H,1H3
Source PubChem
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InChI Key

GBYIZWZRYFGYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID40293171
Record name 1-(quinolin-6-yl)ethanone
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Molecular Weight

171.19 g/mol
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CAS No.

73013-68-0
Record name 1-(6-Quinolinyl)ethanone
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Record name 73013-68-0
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Record name 1-(quinolin-6-yl)ethanone
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Record name 1-(quinolin-6-yl)ethan-1-one
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Synthetic Methodologies for 6 Acetylquinoline and Its Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Synthesis

Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses form the historical foundation for quinoline preparation. rsc.orgderpharmachemica.com These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives or other ortho-substituted benzene (B151609) rings. Contemporary adaptations have focused on improving the efficiency, safety, and environmental footprint of these traditional methods, often through the development of novel catalytic systems and reaction media. nih.govnih.gov

The Friedländer synthesis is one of the most direct and versatile methods for constructing quinoline rings. nih.govwikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. nih.govmdpi.com This process can be catalyzed by acids or bases and is renowned for its efficiency in producing polysubstituted quinolines. derpharmachemica.comnih.gov The primary challenge often lies in the accessibility and stability of the required 2-aminobenzaldehyde (B1207257) derivatives. mdpi.comarkat-usa.org

The fundamental mechanism of the Friedländer synthesis offers two main pathways. The first involves an initial aldol (B89426) condensation between the 2-aminoaryl carbonyl and the enolizable ketone, followed by cyclization and dehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol-type condensation. wikipedia.org

To synthesize a 6-acetylquinoline derivative using this method, a key starting material would be 4-acetyl-2-aminobenzaldehyde. The condensation of this substrate with a simple ketone like acetone (B3395972) would, in theory, yield the desired product. The reaction brings together the pre-functionalized benzene ring with the components that will form the new pyridine (B92270) ring. researchgate.net

Reactant 1Reactant 2ProductDescription
2-Aminoaryl aldehyde/ketoneCarbonyl compound (with α-methylene)Substituted QuinolineThe core reaction of the Friedländer synthesis, forming the quinoline ring system through condensation and cyclodehydration.
4-Acetyl-2-aminobenzaldehydeAcetone2-Methyl-6-acetylquinolineA specific example leading to a this compound derivative.

The efficiency and conditions of the Friedländer condensation are heavily influenced by the choice of catalyst. While classic preparations used strong acids (sulfuric acid, hydrochloric acid) or bases (sodium hydroxide), modern approaches have introduced a wide array of more sophisticated catalytic systems to achieve milder conditions and higher yields. derpharmachemica.comnih.govwikipedia.org

Lewis acids and Brønsted acids have proven to be effective catalysts. tandfonline.com Research has demonstrated the efficacy of catalysts such as 4-toluenesulfonic acid (TsOH·H2O), magnesium chloride (MgCl2·6H2O), and cupric nitrate (B79036) (Cu(NO3)2·3H2O) in promoting the synthesis of polysubstituted quinolines under mild conditions. tandfonline.com Furthermore, solid-supported catalysts and nanocatalysts represent a significant advancement, offering benefits like improved reaction efficiency, easier separation of the catalyst from the reaction mixture, and potential for catalyst recycling. nih.govijcce.ac.ir Examples include P2O5 supported on silica (B1680970) (P2O5/SiO2), zeolites, and various nanocatalysts which enhance the sustainability of the synthesis. ijcce.ac.irresearchgate.net

Table of Selected Catalysts for Friedländer Synthesis

Catalyst Type Specific Examples Key Advantages
Brønsted Acids p-Toluenesulfonic acid (TsOH), Sulfuric Acid (H2SO4) Readily available, effective for many substrates. tandfonline.com
Lewis Acids MgCl2, Cu(NO3)2, Y(OTf)3, Bi(OTf)3 Mild reaction conditions, high yields. tandfonline.comijcce.ac.ir
Solid-Supported Catalysts P2O5/SiO2, Montmorillonite K-10, Zeolites Ease of separation, reusability, environmentally friendly. ijcce.ac.irresearchgate.net

| Nanocatalysts | Nano-crystalline sulfated zirconia (SZ) | High efficiency, mild conditions. researchgate.net |

The Skraup synthesis is a historic and powerful method for preparing quinolines, particularly those unsubstituted in the heterocyclic ring. nih.govorganicreactions.org The classic procedure involves heating a primary aromatic amine with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent. organicreactions.orguop.edu.pk Despite its versatility, the traditional Skraup reaction is notorious for its often violent and exothermic nature and the use of harsh, toxic reagents. nih.govorgsyn.org Modern modifications have aimed to tame the reaction's vigor and improve its environmental profile. nih.govmdpi.com

The mechanism of the Skraup reaction begins with the acid-catalyzed dehydration of glycerol to form acrolein. uop.edu.pkpharmaguideline.com The aromatic amine then undergoes a 1,4-conjugate addition to the acrolein. organicreactions.orguop.edu.pk Subsequent acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde intermediate forms a dihydroquinoline, which is finally oxidized to the quinoline product. uop.edu.pk The oxidizing agent is typically the nitro compound corresponding to the aniline used, or other agents like arsenic pentoxide. uop.edu.pkorgsyn.org

To produce this compound via the Skraup synthesis, the required starting material is 4-aminoacetophenone. The acetyl group at the para-position of the aniline remains at the 6-position of the resulting quinoline ring.

Aniline AnalogueReagentsProductDescription
AnilineGlycerol, H2SO4, Oxidizing Agent (e.g., Nitrobenzene)QuinolineThe classic Skraup reaction. uop.edu.pk
4-AminoacetophenoneGlycerol, H2SO4, Oxidizing AgentThis compoundSpecific application to synthesize this compound.

The Skraup synthesis provides a high degree of regioselectivity for many substrates. When using ortho- or para-substituted anilines, the substitution pattern of the product is generally unambiguous. acs.org For instance, a para-substituted aniline like 4-aminoacetophenone will reliably yield the corresponding 6-substituted quinoline. rsc.org

However, the situation is more complex for meta-substituted anilines, where the cyclization can occur at either of the two unsubstituted positions ortho to the amino group, potentially leading to a mixture of 5- and 7-substituted quinoline isomers. acs.org Recent advancements, including microwave-assisted protocols, have not only improved reaction safety and yield but also offered better control over regioselectivity in some cases. rsc.orgnih.gov These "green" modifications often use water as a solvent and avoid notoriously toxic oxidants, making the Skraup reaction more amenable to modern synthetic standards. rsc.orgmdpi.com

Use of Glycerol and Aniline Analogues in Quinoline Ring Formation

Doebner-Miller Reaction

The Doebner-Miller reaction, also known as the Skraup-Doebner-von Miller quinoline synthesis, is a widely used method for the preparation of quinolines. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, typically hydrochloric acid or sulfuric acid, and often a mild oxidizing agent. iipseries.orgwikipedia.org The α,β-unsaturated carbonyl compound can be generated in situ from the aldol condensation of two carbonyl compounds. wikipedia.org

The mechanism of the Doebner-Miller reaction is complex and has been a subject of debate. A commonly accepted pathway involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization of the resulting intermediate through an electrophilic attack on the aromatic ring. Subsequent dehydration and oxidation lead to the formation of the quinoline ring system. wikipedia.org A 2006 study proposed a fragmentation-recombination mechanism based on isotope scrambling experiments. wikipedia.org

The reaction is catalyzed by both Lewis acids, such as tin tetrachloride and scandium(III) triflate, and Brønsted acids like p-toluenesulfonic acid and perchloric acid. wikipedia.org This method is particularly useful for synthesizing 2- and/or 4-substituted quinolines. arabjchem.org

A notable application of this reaction is the synthesis of 2,3-diaryl-6-acetyl-quinoline-4-carboxylic acids. This is achieved through a three-component Doebner reaction coupling an aromatic amine (p-aminoacetophenone), an arylaldehyde, and phenyl pyruvic acid. eurjchem.com

Reactant 1Reactant 2Reactant 3ProductReaction Type
p-AminoacetophenoneArylaldehydePhenyl pyruvic acid2,3-Diaryl-6-acetyl-quinoline-4-carboxylic acidDoebner Reaction

Pfitzinger Reaction

The Pfitzinger reaction, sometimes referred to as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. mdpi.comresearchgate.net The base, typically potassium hydroxide (B78521), hydrolyzes the amide bond in isatin to form a keto-acid intermediate. mdpi.com This intermediate then condenses with an aldehyde or ketone to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. mdpi.com

This reaction has been utilized in the synthesis of various bioactive molecules and drug intermediates. researchgate.net For instance, the Pfitzinger reaction of isatin with acetyl quinoline has been reported to produce 2,6'-diquinolines. researchgate.netresearchgate.net The reaction conditions can be modified, for example, by using microwave irradiation to synthesize quinoline-4-carboxylic acids unsubstituted at the 2-position. iipseries.org

Reactant 1Reactant 2BaseProduct
IsatinAcetyl quinolinePotassium hydroxide2,6'-Diquinoline-4-carboxylic acid
IsatinKetone/AldehydePotassium hydroxideSubstituted quinoline-4-carboxylic acid

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). arabjchem.org The reaction conditions, particularly temperature, play a crucial role in determining the final product. At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon cyclization yields a 4-quinolone. pharmaguideline.com Conversely, at higher temperatures, the corresponding anilide is formed first, leading to a 2-quinolone, a pathway known as the Knorr quinoline synthesis. pharmaguideline.com

The mechanism proceeds through the formation of a Schiff base, followed by a thermally induced cyclization. mdpi.com This method has been adapted for multicomponent reactions to synthesize biologically relevant acetylquinolines. For example, a Conrad-Limpach-like multicomponent reaction of a naphthylamine, an aldehyde, and a β-ketoester under camphorsulfonic acid catalysis has been used to prepare 4-acetylquinolines. mdpi.comscite.ai

Reactant 1Reactant 2CatalystProduct Type
Anilineβ-KetoesterAcid4-Hydroxyquinoline
NaphthylamineAldehyde, β-KetoesterCamphorsulfonic acid4-Acetylquinoline derivative

Combes Quinoline Synthesis

The Combes quinoline synthesis is a method for preparing substituted quinolines by reacting an aniline with a β-diketone in the presence of an acid catalyst, such as sulfuric acid. iipseries.orgarabjchem.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization followed by dehydration to yield the quinoline product. iipseries.org This method is particularly effective for the synthesis of 2,4-disubstituted quinolines. iipseries.org

While direct synthesis of this compound using the Combes reaction is not prominently documented, the reaction is versatile for creating various substituted quinolines by choosing appropriately substituted anilines and β-diketones. ijpsr.com For instance, reacting 4-aminoacetophenone with a suitable β-diketone under Combes conditions would be a logical, though not explicitly reported, route to explore for the synthesis of this compound derivatives.

Reactant 1Reactant 2CatalystProduct Type
Anilineβ-DiketoneSulfuric Acid2,4-Disubstituted quinoline
4-AminoacetophenoneAcetylacetoneSulfuric Acid6-Acetyl-2,4-dimethylquinoline (hypothetical)

Knorr Quinoline Synthesis

The Knorr quinoline synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically concentrated sulfuric acid, to yield a 2-hydroxyquinoline (B72897) (2-quinolone). iipseries.orgtsijournals.com This reaction is a type of electrophilic aromatic substitution followed by the elimination of water. tsijournals.com As mentioned earlier, this pathway is favored at higher temperatures in the reaction of anilines with β-ketoesters. pharmaguideline.com

The synthesis of 6-acetyl-2-quinolone derivatives could theoretically be achieved by using a β-ketoanilide derived from 4-aminoacetophenone. The general applicability of the Knorr synthesis allows for the preparation of a wide range of quinolone derivatives based on the substitution pattern of the starting β-ketoanilide. ijpsr.comtsijournals.com

ReactantCatalystProduct Type
β-KetoanilideConcentrated Sulfuric Acid2-Hydroxyquinoline
N-(4-acetylphenyl)-3-oxobutanamideConcentrated Sulfuric Acid6-Acetyl-4-methyl-2-quinolone (hypothetical)

Niementowski Quinoline Synthesis

The Niementowski quinoline synthesis is the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline (4-hydroxyquinoline) derivatives. wikipedia.org The reaction is typically carried out by heating the reactants, often at high temperatures (120-200 °C). wikipedia.org The mechanism is thought to proceed through the formation of a Schiff base followed by intramolecular condensation and dehydration. wikipedia.org

The high temperatures required for this reaction have made it less popular than other methods, but variations have been developed to make it more practical, such as the addition of catalysts like polyphosphoric acid. wikipedia.org The synthesis of 6-acetyl-4-hydroxyquinoline derivatives could be envisioned by using 4-amino-3-acetylbenzoic acid as the anthranilic acid derivative, although specific examples are not readily found in the literature.

Reactant 1Reactant 2ConditionProduct Type
Anthranilic acidKetone/AldehydeHeat (120-200 °C)4-Hydroxyquinoline
4-Amino-3-acetylbenzoic acidAcetoneHeat6-Acetyl-2-methyl-4-hydroxyquinoline (hypothetical)

Targeted Synthesis of this compound

The direct synthesis of this compound has been successfully achieved through modifications of classical quinoline syntheses. One of the most effective methods is a modified Skraup reaction. rsc.org The Skraup reaction traditionally involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.com

In a targeted synthesis of this compound, 4-aminoacetophenone is used as the aniline derivative. A "green" modification of the Skraup reaction has been developed using microwave irradiation in neat water, which avoids toxic and poisonous reagents like arsenic oxide and nitrobenzene. rsc.org This improved method provides an efficient route to various quinoline derivatives, including this compound. rsc.org

Starting MaterialKey ReagentsConditionsProduct
4-AminoacetophenoneGlycerol, Sulfuric Acid, WaterMicrowave irradiation (200 °C)This compound

This targeted approach highlights how classical reactions can be adapted with modern techniques and specific starting materials to efficiently produce desired substituted quinolines like this compound.

Reaction of Methylmagnesium Iodide with 6-Quinolinecarbonitrile

One direct method for the synthesis of this compound involves the reaction of a Grignard reagent with a quinoline nitrile precursor. Specifically, 6-quinolinecarbonitrile can be treated with methylmagnesium iodide. cas.cz257.cz In this reaction, the nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed, typically under acidic conditions, to yield the final ketone product, this compound. This method provides a straightforward conversion of a nitrile functional group to an acetyl group on the quinoline core. chemicalbook.com

The general transformation is outlined in the scheme below: Step 1: Reaction with Grignard Reagent 6-Quinolinecarbonitrile + CH3MgI → Iminomagnesium iodide complex Step 2: Acidic Hydrolysis Iminomagnesium iodide complex + H3O+ → this compound

Synthesis via Claisen-Schmidt Condensation and Subsequent Reactions

A prominent pathway for creating diverse analogues involves using this compound derivatives as key intermediates in condensation reactions. This multi-step approach first generates α,β-unsaturated carbonyl compounds, which are then used to build new heterocyclic rings.

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds to produce α,β-unsaturated carbonyl compounds, often referred to as chalcones. researchgate.net In this context, 6-acetyl-2,3-diaryl-quinoline-4-carboxylic acids are reacted with various substituted aromatic aldehydes. eurjchem.comijpsr.com The reaction is typically catalyzed by a base, such as sodium hydroxide, in an alcohol solvent like ethanol (B145695). eurjchem.comeurjchem.com The acetyl group's α-protons are deprotonated by the base, forming an enolate which then attacks the aldehyde's carbonyl carbon, leading to the chalcone (B49325) structure after dehydration. researchpublish.com

The general reaction is as follows: this compound-4-carboxylic Acid Derivative + Ar-CHO --(NaOH/Ethanol)--> α,β-Unsaturated Carbonyl Derivative

Table 1: Examples of α,β-Unsaturated Carbonyls from 6-Acetyl-2,3-diphenylquinoline-4-carboxylic acid

Aldehyde Reactant Resulting Product Reference
Benzaldehyde 6-(3-Phenylpropenoyl)-2,3-diphenylquinoline-4-carboxylic acid eurjchem.com
4-Chlorobenzaldehyde 6-[3-(4-Chlorophenyl)propenoyl]-2,3-diphenylquinoline-4-carboxylic acid eurjchem.com

The α,β-unsaturated carbonyls synthesized in the previous step are versatile electrophilic substrates for cyclocondensation reactions with various binucleophiles. eurjchem.com This process allows for the construction of new five- or six-membered heterocyclic rings attached to the quinoline scaffold.

Hydrazine (B178648): Reaction with hydrazine hydrate (B1144303) or its derivatives (e.g., phenylhydrazine) leads to the formation of pyrazoline rings. eurjchem.comsav.sk The reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization where the second nitrogen atom attacks the β-carbon of the original unsaturated system. sav.sk

Hydroxylamine (B1172632): When the α,β-unsaturated ketone reacts with hydroxylamine hydrochloride, the resulting products are isoxazoline (B3343090) or isoxazole (B147169) derivatives. ijpsr.comsav.skpurkh.com The specific outcome can depend on the reaction conditions.

Thiourea (B124793): Cyclocondensation with thiourea in a basic medium yields dihydropyrimidine-2(1H)-thione derivatives. eurjchem.comrsc.org This reaction provides a pathway to quinoline-functionalized pyrimidinethiones. eurjchem.com

Table 2: Heterocyclic Derivatives from Cyclocondensation Reactions

α,β-Unsaturated Carbonyl Binucleophile Resulting Heterocycle Reference
Quinoline-Chalcone Hydrazine Pyrazoline eurjchem.comsav.sk
Quinoline-Chalcone Hydroxylamine Isoxazoline ijpsr.comsav.sk
Quinoline-Chalcone Thiourea Pyrimidinethione eurjchem.com
Formation of α,β-Unsaturated Carbonyls from this compound-4-carboxylic Acids

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop environmentally benign methods for synthesizing the core quinoline structure. scispace.com These green approaches aim to reduce waste, use safer solvents, and improve energy efficiency. ijpsjournal.comrsc.org

One significant example is the modification of the classic Skraup reaction. Researchers have developed a microwave-assisted Skraup synthesis that uses glycerol, an inexpensive and renewable byproduct of the biodiesel industry, in neat water. rsc.org This method avoids toxic reagents like arsenic pentoxide that were used in some older protocols and significantly reduces reaction times. rsc.org Another approach involves the use of heterogeneous catalysts like Ru–Fe/γ-Al₂O₃ in an ethanol/water system for the continuous synthesis of quinolines from nitroarenes, which also aligns with green chemistry principles. rsc.org The use of catalysts such as iron(III) chloride (FeCl₃) under solvent-free conditions provides another eco-friendly alternative to traditional methods that often require harsh acids and high temperatures. scispace.com

Synthesis of Derivatized this compound Analogues

Quinoline-chalcones are a significant class of derivatives synthesized directly from an acetylquinoline precursor. The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between a this compound analogue and a variety of aromatic or heteroaromatic aldehydes. researchpublish.comsapub.org For instance, 2-chloro-3-acetylquinoline (B3389941) derivatives can be treated with different benzaldehydes in the presence of potassium hydroxide in ethanol to yield the corresponding chalcones. sapub.org These reactions are generally straightforward and provide access to a wide library of quinoline-chalcone hybrids by varying the substituents on both the quinoline and aldehyde reactants. nih.govresearchgate.net

Table 3: General Synthesis of Quinoline-Chalcones

Acetylquinoline Precursor Aldehyde Catalyst/Solvent Product Type Reference
2-Chloro-3-acetylquinoline Substituted Benzaldehyde KOH / Ethanol 1-(2-Chloroquinolin-3-yl)-3-aryl-prop-2-en-1-one sapub.org
N-substituted-3-acetyl-4-hydroxyquinolin-2(1H)-one Aromatic Aldehyde Piperidine / 1-Butanol 3-(3-Arylpropenoyl)-4-hydroxyquinolin-2(1H)-one researchpublish.com

Annulation of Azole and Azine Heterocycles to the Quinoline Backbone

The fusion of additional heterocyclic rings, such as azoles and azines, onto the quinoline framework is a significant strategy for expanding the chemical space of this compound class. researchgate.net A primary and effective method for achieving this annulation involves the electrophilic intramolecular cyclization of unsaturated quinoline derivatives. researchgate.netresearchgate.net This approach allows for the synthesis of novel polycyclic quinoline systems. researchgate.net

A notable example is the regioselective cyclization of 2-methallylthio-3-(hydroxyiminomethyl)quinoline. When this oxime derivative is subjected to bromination using a twofold excess of bromine in a chloroform (B151607) medium, a thiazole (B1198619) ring is annealed to the quinoline backbone. researchgate.net This reaction proceeds via electrophilic attack, leading to the formation of 1-bromomethyl-4-((hydroxyimino)methyl)-1-methyl-1,2-dihydrothiazolo[3,2-a]-quinolin-10-ium tribromide. researchgate.net The process highlights how the strategic placement of reactive functional groups on the quinoline core can direct the formation of complex, fused heterocyclic structures. researchgate.netresearchgate.net

Preparation of Pyrano-fused Quinolines

The synthesis of quinolines featuring a fused pyran ring has been accomplished through several effective routes, often utilizing acetylquinoline precursors. One prominent method is the Vilsmeier-Haack reaction. researchgate.net For instance, the formylation of 3-acetyl-1-methyl-4-hydroxyquinolin-2(1H)-one with the Vilsmeier reagent results in the formation of 6-methyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde. researchgate.netnih.gov This carboxaldehyde is a versatile intermediate that can undergo further reactions with various nucleophiles. researchgate.net

Another approach begins with 4-hydroxyquinolin-2-one derivatives. researchgate.netresearchgate.net Reaction of these precursors with diethyl malonate in the presence of ammonium (B1175870) acetate (B1210297) yields pyrano[3,2-c]quinoline-2,5-dione systems. researchgate.net These diones can be subsequently treated with reagents like phosphorus oxychloride to introduce reactive functional groups, such as a chlorine atom at the 5-position of the pyrano[3,2-c]quinoline core. This chloro group is readily displaced by various nucleophiles, enabling the synthesis of a diverse library of amino-substituted pyrano[3,2-c]quinolines. researchgate.net

Table 1: Synthesis of Pyrano[3,2-c]quinoline Derivatives

Starting Material Reagent(s) Product Ref
3-Acetyl-1-methyl-4-hydroxyquinolin-2(1H)-one Vilsmeier-Haack Reagent (e.g., POCl₃/DMF) 6-Methyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde researchgate.netnih.gov
4-Hydroxyquinolin-2-one Diethyl malonate, Ammonium acetate 6H-Pyrano[3,2-c]quinoline-2,5-dione researchgate.net

Synthesis of Arylsulfonamide-Based Acetylquinolines

Arylsulfonamide moieties can be incorporated into the acetylquinoline scaffold, typically by leveraging an amino-functionalized quinoline intermediate. A representative synthesis involves a multi-step sequence starting from an appropriately substituted nitroquinoline. researchgate.net

The process commences with a precursor like 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone. The nitro group on this molecule is selectively reduced to a primary amine using reagents such as zinc dust and ammonium chloride. This transformation yields 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethanone. researchgate.net This amino-acetylquinoline derivative serves as a key intermediate, which is then reacted with a variety of arylsulfonyl chlorides in the presence of a base. researchgate.net This final step forms the sulfonamide bond, leading to the desired arylsulfonamide-based acetylquinoline products. researchgate.netnih.gov This modular approach allows for the synthesis of a library of compounds by varying the substituent on the arylsulfonyl chloride. researchgate.net

Table 2: Representative Synthesis of Arylsulfonamide-Based Acetylquinolines

Step Starting Material Reagents Intermediate/Product Ref
1 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone Zn, NH₄Cl 1-(6-Amino-2-methyl-4-phenylquinolin-3-yl)ethanone researchgate.net

Functionalization of the Acetyl Methyl Group

The acetyl group of acetylquinolines is a versatile functional handle that can be elaborated into a variety of other chemical motifs, particularly different heterocyclic rings. researchgate.net A common strategy involves converting the acetyl group into a more reactive enaminone intermediate. researchgate.net For example, reacting a 3-acetyl-4-arylquinoline with dimethylformamide dimethyl acetal (B89532) (DMFDMA) transforms the acetyl function into its corresponding enaminone. researchgate.net

This enaminone is a powerful building block for constructing heterocycles. It can be cyclized with various reagents to produce a range of five- and six-membered rings. researchgate.net

Reaction with hydrazine yields pyrazole (B372694) derivatives.

Reaction with hydroxylamine affords isoxazole derivatives.

Reaction with guanidine hydrochloride produces pyrimidine (B1678525) rings.

Furthermore, the acetyl group can participate in condensation reactions. The Claisen-Schmidt condensation of 3-acetylquinoline (B1336125) derivatives with substituted pyrazole-4-carbaldehydes, often facilitated by ultrasonic methods, produces quinolinyl chalcones containing a pyrazole moiety. science.gov These reactions demonstrate the utility of the acetyl group as a key site for molecular diversification. researchgate.net

Table 3: Heterocycles Derived from the Functionalization of the Acetyl Group

Acetylquinoline Derivative Reagent(s) Resulting Heterocycle Ref
3-Acetyl-4-arylquinoline (as enaminone) Hydrazine Pyrazole researchgate.net
3-Acetyl-4-arylquinoline (as enaminone) Hydroxylamine Isoxazole researchgate.net
3-Acetyl-4-arylquinoline (as enaminone) Guanidine Hydrochloride Pyrimidine researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 6-Acetylquinoline. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons of the quinoline (B57606) ring and the acetyl group can be observed. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons. libretexts.orgmsu.edu Protons in electron-rich environments are shielded and appear at lower ppm values (upfield), while those in electron-poor regions are deshielded and appear at higher ppm values (downfield). libretexts.org

The coupling constants (J), measured in Hertz (Hz), describe the interaction between neighboring protons and provide valuable information about their spatial relationship. ubc.cauct.ac.za For instance, the splitting pattern of a signal (e.g., singlet, doublet, triplet) reveals the number of adjacent protons. ubc.ca

A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits the following characteristic signals: a singlet for the methyl protons of the acetyl group, and a series of doublets and doublet of doublets for the aromatic protons of the quinoline ring. researchgate.net For example, one reported analysis shows a doublet of doublets for the proton at position 2 of the quinoline ring. researchgate.net

Table 1: Representative ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 9.01 dd J = 4.4, 1.8
H-3 7.45 dd J = 8.4, 4.4
H-4 8.21 dd J = 8.4, 1.8
H-5 8.13 d J = 8.8
H-7 8.35 dd J = 8.8, 2.0
H-8 8.56 d J = 2.0
-COCH₃ 2.78 s -

Data obtained in CDCl₃ at 400 MHz. Source: researchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. masterorganicchemistry.com Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. organicchemistrydata.orgwisc.edu

The ¹³C NMR spectrum of this compound will show signals for the nine carbons of the quinoline ring system and the two carbons of the acetyl group (the carbonyl carbon and the methyl carbon). researchgate.net The carbonyl carbon typically appears at a significantly downfield chemical shift. organicchemistrydata.org

Table 2: Representative ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C-2 150.9
C-3 121.9
C-4 136.5
C-4a 128.8
C-5 129.2
C-6 135.2
C-7 130.1
C-8 125.4
C-8a 148.1
-C =O 197.6
-C H₃ 26.7

Data obtained in CDCl₃. Source: researchgate.net

For more complex molecules or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.eduyoutube.com In an HSQC spectrum of this compound, cross-peaks would appear at the intersection of the ¹H chemical shift of a proton and the ¹³C chemical shift of the carbon it is bonded to. acdlabs.com This allows for the direct assignment of protonated carbons. columbia.edu

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.ukacdlabs.com

When a molecule of this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺˙). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound, which for this compound is 171.20 g/mol . bldpharm.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is often unique to the compound and can be used to deduce its structure. acdlabs.com A common fragmentation pathway for quinoline derivatives involves the loss of hydrogen cyanide (HCN). rsc.orgresearchgate.net For this compound, another likely fragmentation is the loss of the acetyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is well-suited for the analysis of volatile compounds like this compound. The sample is first separated from a mixture in the gas chromatograph, and then each separated component is introduced into the mass spectrometer for analysis. researchgate.netbeilstein-journals.org This allows for the identification of this compound within a complex mixture and provides its mass spectrum simultaneously. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements of the molecular ion and its fragments, often to four or more decimal places. rsc.org This high precision allows for the determination of the exact elemental formula of the compound. derpharmachemica.com For this compound (C₁₁H₉NO), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but different elemental compositions. rsc.orgderpharmachemica.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. The most prominent of these is the strong absorption peak for the carbonyl (C=O) group of the acetyl moiety. This peak is typically observed in the range of 1672–1697 cm⁻¹. eurjchem.comijpsr.comacs.org The aromatic quinoline ring gives rise to several signals, including C-H stretching vibrations, C=C and C=N bond stretching within the heterocyclic system, and C-N stretching vibrations. eurjchem.comijpsr.com

Research on various quinoline derivatives confirms these assignments. For instance, studies on 6-acetyl-2,3-diphenylquinoline-4-carboxylic acid reported the keto C=O stretch at 1679 cm⁻¹ and the C-N stretch at 1362 cm⁻¹. eurjchem.com Another study involving 2–furyl–3–phenyl–6–acetyl quinoline-4-carboxylic acid identified the carbonyl (C=O) stretches at 1672.17 cm⁻¹ and 1687.60 cm⁻¹, with the aromatic C=C and C-N bands appearing at 1600.81 cm⁻¹ and 1365.51 cm⁻¹, respectively. ijpsr.com

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Typical Absorption Range (cm⁻¹)
Aromatic C-H Stretching ~3050–3090
Acetyl C=O Stretching 1672–1697 eurjchem.comijpsr.comacs.org
Aromatic C=C / C=N Stretching ~1512–1600 eurjchem.comijpsr.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. anton-paar.com This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. anton-paar.com The analysis provides detailed structural information, including bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice. anton-paar.com

While the specific crystal structure of this compound is not widely detailed in the provided literature, analysis of closely related derivatives illustrates the power of this technique. For example, the crystal structure of 3-acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one has been determined. doaj.orgnih.gov In this molecule, the dihedral angle between the plane of the phenyl substituent and the acetylquinoline unit is 75.44(5)°. doaj.orgnih.gov The crystal structure is further stabilized by intermolecular C-H···O hydrogen bonds, a common feature in crystals of compounds containing carbonyl groups. doaj.orgnih.gov Such detailed structural insights are crucial for understanding the molecule's conformation and packing in the solid state.

Table 2: Example Crystallographic Data for an Acetylquinoline Derivative

Compound Parameter Finding
3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one Dihedral Angle (Phenyl to Acetylquinoline) 75.44(5)° doaj.orgnih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both assessing the purity of this compound and for its isolation from reaction mixtures. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wisc.edubyjus.com

Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions and to quickly assess the purity of a sample. byjus.comrsc.orgbeilstein-journals.org In a typical TLC analysis of this compound, the stationary phase is a thin layer of an adsorbent like silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) coated on a plate. wisc.edusavemyexams.com A small spot of the sample is applied to the baseline of the plate. libretexts.org

The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), which travels up the plate by capillary action. ualberta.ca The separation is based on polarity; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds interact more strongly with the polar stationary phase and move shorter distances. ualberta.caorgchemboulder.com For quinoline derivatives, common mobile phases consist of a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). beilstein-journals.orgorgchemboulder.com For example, a hexane/ethyl acetate (2:1) mixture has been used for a derivative of this compound. beilstein-journals.org The separated spots are often visualized under UV light (254 nm). rsc.org

Table 3: Typical Components for TLC Analysis of this compound

Component Material/System Purpose
Stationary Phase Silica Gel 60 F254 plate Adsorbent for separation wisc.edursc.org
Mobile Phase Hexane/Ethyl Acetate mixture Eluent to move compounds up the plate beilstein-journals.orgorgchemboulder.com

| Visualization | UV Lamp (254 nm) | To see the separated component spots rsc.org |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound with high resolution and sensitivity. chinesechemsoc.orgcas.cn The method employs a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). mpi-bremen.de

For acetylquinoline and its derivatives, reversed-phase HPLC is commonly used. A typical system utilizes a C18 column (a non-polar stationary phase) with a mobile phase consisting of a gradient mixture of water and acetonitrile. rsc.org As the mobile phase composition changes, components elute from the column at different times based on their polarity. Detection is often achieved using a UV detector, typically set at a wavelength like 254 nm where the quinoline ring absorbs light. rsc.org The yield of this compound in synthetic preparations has been calculated using HPLC analysis. researchgate.net

When coupled with a mass spectrometer (MS), the technique becomes HPLC-MS. chemyx.com This hyphenated method combines the superior separation capabilities of HPLC with the mass detection power of MS, allowing for the definitive identification of eluting components based on their mass-to-charge ratio, providing an even higher degree of certainty in the structural confirmation of this compound. mpi-bremen.de

Table 4: Representative HPLC Conditions for Quinoline Analysis

Parameter Specification Function
Column ZORBAX SB-C18 (or similar) Stationary phase for reversed-phase separation rsc.org
Mobile Phase Water and Acetonitrile (gradient) Eluent system for separating components rsc.org
Flow Rate ~1 mL/min Controls the speed of separation rsc.org
Detection UV Absorbance at 254 nm Quantifies the compound as it elutes rsc.org

| Coupled Detector | Mass Spectrometer (in HPLC-MS) | Provides mass-to-charge ratio for identification chemyx.com |

Table of Mentioned Compounds

Compound Name
This compound
6-acetyl-2,3-diphenylquinoline-4-carboxylic acid
2–furyl–3–phenyl–6–acetyl quinoline-4-carboxylic acid
3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one
Silica (Silicon Dioxide)
Alumina (Aluminum Oxide)
Hexane
Ethyl acetate
Water

Chemical Reactivity and Synthetic Transformations

Reactions of the Acetyl Group

The acetyl group, a ketone functionality, is a primary site for various chemical modifications, including condensation reactions, reductions, and functionalizations at the α-carbon.

Claisen-Schmidt Condensation: 6-Acetylquinoline readily undergoes base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes. ijpsr.combyjus.comvedantu.com This reaction involves the formation of an enolate from the acetyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting α,β-unsaturated carbonyl compounds, often referred to as chalcones, are valuable intermediates for the synthesis of various heterocyclic systems. eurjchem.comeurjchem.com For instance, the condensation of 2,3-diaryl-6-acetyl-quinoline-4-carboxylic acids with aldehydes in the presence of sodium hydroxide (B78521) yields the corresponding chalcones, which can be further reacted to produce pyrimidinones, pyrimidinthiones, and pyrazolines. eurjchem.comeurjchem.com

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into an alkene. ambeed.comudel.edu This reaction involves a phosphorus ylide, which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.com The ylide attacks the ketone to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. udel.edumasterorganicchemistry.com This transformation is a key step in the synthesis of various olefinic derivatives of quinoline (B57606).

Table 1: Condensation Reactions of this compound
Reaction TypeReagent(s)Product TypeReference(s)
Claisen-SchmidtAromatic Aldehyde, Base (e.g., NaOH)α,β-Unsaturated Carbonyl (Chalcone) eurjchem.com, ijpsr.com, eurjchem.com
WittigPhosphorus YlideAlkene ambeed.com, udel.edu

The ketone of the acetyl group in this compound can be selectively reduced to either a secondary alcohol or an ethyl group. Biocatalytic methods, such as using carrots, have been shown to effectively reduce various nitrogen-heteroaromatic ketones, including quinoline derivatives, to their corresponding chiral alcohols with high enantioselectivity. nih.gov This enzymatic approach offers a green and efficient alternative to traditional chemical reductants. nih.gov Such reductions are significant in medicinal chemistry, as the resulting chiral alcohols are often key components of biologically active molecules. nih.gov

Table 2: Reduction of this compound's Ketone
Reaction TypeReagent/MethodProductReference(s)
BioreductionCarrot-mediatedChiral Secondary Alcohol nih.gov

The methyl group of the acetyl moiety is amenable to various functionalization reactions due to the acidity of its α-protons.

α-Alkylation: The α-alkylation of ketones, including this compound, can be achieved through a "borrowing hydrogen" pathway, which represents a transition-metal-free catalytic C-alkylation method. nih.gov This process typically involves the use of an alcohol as the alkylating agent. hbni.ac.in This atom-economical approach allows for the selective formation of C-C bonds at the α-position of the ketone. hbni.ac.in

α-Selenylation: A method for the C-H selenylation of in situ-generated 3-acetyl quinoline has been developed, which can be extended to other acetylquinolines. researchgate.net This reaction allows for the direct introduction of a selenium moiety at the α-position of the acetyl group, leading to the formation of α-selenoacetyl quinoline derivatives. researchgate.netresearchgate.net

Table 3: α-Functionalization of this compound's Methyl Group
FunctionalizationReagent/MethodProduct TypeReference(s)
α-AlkylationAlcohol (Borrowing Hydrogen)α-Alkylated Ketone hbni.ac.in, nih.gov
α-SelenylationSelenium sourceα-Selenoacetyl quinoline researchgate.net, researchgate.net

Reduction of the Ketone Functionality

Reactions of the Quinoline Nucleus

The quinoline ring system is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. eurjchem.comambeed.com The reactivity and regioselectivity of these reactions are influenced by the presence of the nitrogen atom and the acetyl substituent.

Electrophilic Substitution: The quinoline ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. researchgate.net Electrophilic attack typically occurs on the benzene ring portion of the nucleus rather than the pyridine (B92270) ring. researchgate.netuzh.ch

Nucleophilic Substitution: Conversely, the pyridine ring of quinoline is susceptible to nucleophilic attack, especially at the C2 and C4 positions. researchgate.netuzh.ch This is due to the electron-deficient character of this part of the molecule. uzh.ch Nucleophilic aromatic substitution (SNAr) is a common reaction type for quinolines. nih.gov For instance, a concerted nucleophilic fluorination of quinolines has been developed, allowing for the direct C-H fluorination of the ring. nih.gov

The position of substitution on the quinoline ring is directed by the electronic properties of both the nitrogen atom and the substituents present.

Nucleophilic Substitution: Nucleophilic attack on the quinoline ring generally favors the C2 and C4 positions. researchgate.net The presence of the electron-withdrawing acetyl group at C6 can further influence the regioselectivity. For example, in the nucleophilic fluorination of 3-acetylquinoline (B1336125), a 4.5:1 ratio of C4 to C2 fluorinated products was observed, indicating that the acetyl group enhances the reactivity at the C4 position. nih.gov The regioselectivity of reactions like the Skraup synthesis to form substituted quinolines is also highly dependent on the electronic nature of the substituents on the starting aniline (B41778). rsc.org

Table 4: Regioselectivity of Substitution on the Quinoline Nucleus
Reaction TypePreferred Position(s)Influencing FactorsReference(s)
Electrophilic SubstitutionC5, C8 (on benzene ring)Electron-withdrawing nitrogen, Substituent effects researchgate.net
Nucleophilic SubstitutionC2, C4 (on pyridine ring)Electron-withdrawing nitrogen, Substituent effects researchgate.net, nih.gov

Cyclization Reactions and Heterocycle Annulation

The acetyl moiety at the C-6 position of the quinoline ring serves as a versatile functional group for the construction of fused and appended heterocyclic systems. A primary synthetic strategy involves the initial transformation of the acetyl group into a more reactive intermediate, typically an α,β-unsaturated carbonyl system (chalcone), via a Claisen-Schmidt condensation. This intermediate is then subjected to cyclization with various binucleophilic reagents to yield a diverse array of heterocyclic derivatives.

Research has demonstrated that 2,3-diaryl-6-acetyl-quinoline-4-carboxylic acids can be condensed with various aldehydes in the presence of sodium hydroxide to form the corresponding chalcones. eurjchem.com These α,β-unsaturated carbonyl compounds are pivotal intermediates for subsequent heterocyclization reactions. eurjchem.comeurjchem.com

The condensation of these quinoline-based chalcones with reagents such as hydrazine (B178648), phenyl hydrazine, urea (B33335), and thiourea (B124793) leads to the formation of new heterocyclic rings attached to the quinoline core. eurjchem.com For instance, reaction with hydrazine hydrate (B1144303) or phenyl hydrazine yields pyrazoline derivatives, while reaction with urea or thiourea produces 2-pyrimidinone and 2-pyrimidinethione derivatives, respectively. eurjchem.comeurjchem.com These cyclization reactions typically proceed in good yields. eurjchem.com

Another example involves the reaction of 6-acetyl quinoline-3-carboxamide (B1254982) with thiourea and iodine in refluxing alcohol, which results in the formation of 6-(2-aminothiazol-4-yl)quinoline-3-carboxamide derivatives. researchgate.net

The following table summarizes representative cyclization reactions starting from this compound derivatives.

Table 1: Synthesis of Heterocyclic Derivatives from this compound Intermediates

Starting Material (Chalcone Precursor) Reagent Resulting Heterocycle Product Description Reference(s)
2,3-Diaryl-6-(3-aryl-1-oxoprop-2-en-1-yl)quinoline-4-carboxylic acid Hydrazine Pyrazoline Pyrazoline derivatives appended to the quinoline core eurjchem.comeurjchem.com
2,3-Diaryl-6-(3-aryl-1-oxoprop-2-en-1-yl)quinoline-4-carboxylic acid Phenyl Hydrazine Pyrazoline N-Phenylpyrazoline derivatives appended to the quinoline core eurjchem.comeurjchem.com
2,3-Diaryl-6-(3-aryl-1-oxoprop-2-en-1-yl)quinoline-4-carboxylic acid Urea Pyrimidinone 2-Pyrimidinone derivatives fused or appended to the quinoline system eurjchem.comeurjchem.com
2,3-Diaryl-6-(3-aryl-1-oxoprop-2-en-1-yl)quinoline-4-carboxylic acid Thiourea Pyrimidinethione 2-Pyrimidinethione derivatives fused or appended to the quinoline system eurjchem.comeurjchem.com

Reactivity in Fluorination

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. The acetyl group of this compound provides a reactive site for specialized fluorination reactions, such as nucleophilic difluoro(aminosulfinyl)methylation.

A highly stereoselective method has been developed for this transformation using a chiral difluoromethyl 2-pyridyl sulfoximine (B86345) reagent. chinesechemsoc.orgchinesechemsoc.orgcas.cn The reaction involves the nucleophilic addition of the fluorinated reagent to the carbonyl carbon of this compound. This process is conducted under anhydrous conditions at a very low temperature (-94 °C) using potassium hexamethyldisilazide (KHMDS) as a strong base in tetrahydrofuran (B95107) (THF). chinesechemsoc.orgcas.cn

The reaction with this compound proceeds efficiently, affording the corresponding 2,2-difluoro-2-(2-pyridylsulfonimidoyl)ethanol derivative. chinesechemsoc.org This transformation is notable for its high yield and excellent diastereoselectivity. The introduction of the difluorinated moiety is significant as 1,1-difluorinated sulfonamides are known to possess enhanced biological activities compared to their non-fluorinated analogs. chinesechemsoc.orgchinesechemsoc.org

The specifics of this fluorination reaction are detailed in the table below.

Table 2: Stereoselective Difluoro(aminosulfinyl)methylation of this compound

Substrate Reagent Conditions Product Yield (%) Diastereomeric Ratio (d.r.) Reference(s)

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 6-acetylquinoline.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scispace.comarxiv.org It provides a framework for understanding electron density distribution and predicting molecular properties. scispace.com For quinoline (B57606) derivatives, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and to explore chemical reactivity. acs.orgresearchgate.net

Studies on related acetylquinoline analogs have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d) or 6-311G(d,p)), to analyze their electronic properties. acs.orgresearchgate.net These calculations help in understanding the influence of the acetyl group on the quinoline core. The acetyl group, being an electron-withdrawing group, affects the electron density distribution across the aromatic system, which in turn influences the molecule's reactivity and interaction with other chemical species. Theoretical calculations on similar structures have shown that the electronic environment of the heteroatoms, like nitrogen and oxygen, and the delocalized π-electrons of the benzene (B151609) rings are crucial for molecular interactions.

Conceptual DFT also provides a basis for defining reactivity descriptors that offer insights into chemical processes. rsc.org This theoretical framework has been successfully applied to understand the reactivity of a wide range of chemical systems. quantum-chem.pro.br

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. informaticsjournals.co.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. informaticsjournals.co.in The HOMO-LUMO energy gap is a significant parameter that provides information about the molecule's kinetic stability and chemical reactivity. informaticsjournals.co.in

For acetylquinoline analogs, HOMO and LUMO contour plots reveal that the electron density is primarily delocalized over the benzene rings. This delocalization is fundamental to the electronic properties and potential bioactivity of these molecules.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. informaticsjournals.co.in The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In acetylquinoline analogs, the areas around the oxygen and nitrogen atoms typically show a negative potential due to high electron density, making them sites for potential interactions. The π-electrons of the benzene ring also contribute to the electrostatic potential.

Table 1: Key Computational Parameters for Quinoline Derivatives

Parameter Significance Typical Findings for Related Structures
HOMO Energy Electron-donating ability Delocalized over benzene rings
LUMO Energy Electron-accepting ability Delocalized over benzene rings
HOMO-LUMO Gap Chemical reactivity and stability Varies with substituents

| MEP Map | Charge distribution and interaction sites | Negative potential near N and O atoms |

This table is generated based on findings for analogous quinoline structures. Specific values for this compound would require dedicated computational studies.

Quantum chemical calculations can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. acs.org DFT methods are commonly used to calculate the chemical shifts for ¹H and ¹³C NMR, as well as the vibrational frequencies for IR spectroscopy. acs.orgresearchgate.netnih.gov

These theoretical predictions are often in good agreement with experimental data, serving as a powerful tool for structural confirmation. acs.orgresearchgate.net For instance, in studies of similar quinoline derivatives, calculated vibrational frequencies and NMR chemical shifts have successfully matched experimental values, validating the computational models used. acs.orgresearchgate.net This correlative approach enhances the confidence in both the experimental and theoretical characterization of the molecule. acs.org

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Maps

Molecular Docking and Ligand-Based Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor, to form a stable complex. openaccessjournals.comnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. openaccessjournals.commdpi.com

Molecular docking simulations provide detailed insights into the interactions between a ligand and the amino acid residues within the active site of a target protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for the stability of the protein-ligand complex. mdpi.com

For quinoline derivatives, docking studies have been performed to investigate their binding affinity with various protein targets, such as the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer. The results of these studies identify the specific amino acid residues involved in the binding and can help explain the observed biological activity. nih.gov For example, docking studies on 2-acetylquinoline analogs identified potential candidates for inhibiting EGFR.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. science.gov Computational methods are increasingly used to establish these relationships. By analyzing a series of related compounds, researchers can identify the structural features (pharmacophores) that are essential for a desired biological effect. mdpi.com

For quinoline derivatives, SAR studies have revealed the impact of different substituents on their therapeutic potential. frontiersin.org For instance, the position and nature of substituents on the quinoline ring can significantly affect the compound's inhibitory activity against specific enzymes. frontiersin.org Computational SAR can guide the design of new, more potent analogs by predicting the activity of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process. science.govnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound

Comparative Molecular Field Analysis (CoMFA) for 3D-QSAR

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used to correlate the biological activity of a series of compounds with their 3D shape and electronic properties. google.comiupac.org The method calculates steric and electrostatic fields around aligned molecules to generate a quantitative model that can predict the activity of new, untested compounds. google.com

Several 3D-QSAR studies have been conducted on quinoline derivatives to understand the structural requirements for their biological activities. In one such study, CoMFA was used to analyze a series of 74 phenoxy-based quinoline derivatives as c-Met kinase inhibitors, which are significant in cancer therapy. arabjchem.org The CoMFA model provided information about the steric and electrostatic nature of the functional groups, highlighting that the presence of H-bonding and hydrophobic groups influences the compound's activity. arabjchem.org

A more detailed CoMFA was performed on 38 quinolinyl chalcone (B49325) derivatives to investigate their potential as anti-malarial agents targeting the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme. researchgate.netresearchgate.net The resulting CoMFA model demonstrated statistically significant predictive power. researchgate.net The analysis yielded a cross-validated correlation coefficient (q²) of 0.850 and a non-cross-validated correlation coefficient (r²) of 0.912, indicating a robust and predictive model. researchgate.net

Similarly, 3D-QSAR studies, including CoMFA, were performed on a set of quinoline hydrazones as inhibitors of the enoyl acyl carrier protein (ACP) reductase (InhA), a key enzyme in Mycobacterium tuberculosis. dovepress.com The CoMFA model for these quinoline derivatives produced a q² of 0.617 and an r² of 0.81. dovepress.com These computational models provide valuable insights into the structural features of the quinoline scaffold that are crucial for potent inhibitory activity, guiding the design of new derivatives. dovepress.com

Table 1: CoMFA Statistical Results for Quinoline Derivatives

Quinoline Derivative SeriesTargetCross-Validated Coefficient (q²)Non-Cross-Validated Coefficient (r²)Reference
Quinolinyl ChalconesPlasmodium falciparum lactate dehydrogenase (PfLDH)0.8500.912 researchgate.net
Quinoline HydrazonesEnoyl Acyl Carrier Protein Reductase (InhA)0.6170.810 dovepress.com

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of chemical reactions. sumitomo-chem.co.jp These calculations can map the entire reaction pathway, identifying transition states and intermediates to provide a detailed understanding of how reactants are converted into products. sumitomo-chem.co.jp

The Friedländer synthesis is a fundamental method for constructing the quinoline ring system, involving the condensation of an o-aminoarylketone with a compound containing a reactive methylene (B1212753) group. acs.org The reaction mechanism for the synthesis of 2-acetylquinolines via a Friedländer approach has been scrutinized using DFT calculations at the B3LYP/6-311G(d,p) level of theory. acs.org This computational analysis helps to understand the regioselectivity of the reaction and the energetics of the cyclodehydration step. acs.org By modeling the reaction pathway, researchers can predict the most likely mechanism and optimize reaction conditions to improve yields and selectivity. acs.org

For instance, in the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one, a related quinoline derivative, DFT calculations were used to optimize the molecular geometry in the gas phase. acs.org The theoretical vibrational frequencies calculated using methods like B3LYP/6-311G(d,p) were then compared with experimental FT-IR spectra to confirm the structure. acs.org Such studies showcase how computational chemistry validates experimental results and provides deeper mechanistic insight. acs.org

Furthermore, computational studies have shed light on the mechanisms of other reactions involving the quinoline core. Mechanistic insights into the cobalt-catalyzed transfer hydrogenation of 3-acetylquinoline (B1336125) have revealed that a cobalt-amido complex activates the hydrogen source, enabling selective reduction. Similarly, computational tools can be used to understand C-H functionalization reactions, where catalysts like calcium triflate stabilize transition states through Lewis acid activation.

Research Applications of 6 Acetylquinoline Derivatives

Medicinal Chemistry Applications

Derivatives of 6-acetylquinoline are a focal point in drug discovery due to the versatile reactivity of the acetyl group, which allows for a multitude of chemical modifications. This has enabled the development of extensive libraries of related compounds, which have been systematically evaluated for their therapeutic potential. These investigations have revealed that strategic modifications to the this compound core can lead to compounds with potent and selective biological activities, particularly in oncology and infectious diseases.

The development of novel anticancer agents is a critical area of research, and quinoline (B57606) derivatives have emerged as a promising class of compounds. arabjchem.orgcymitquimica.com Modifications at the 6- and 8-positions of the quinoline skeleton, in particular, have been shown to produce significant anticancer effects. researchgate.net The exploration of this compound derivatives has led to the identification of compounds that combat cancer through various mechanisms, including the induction of programmed cell death (apoptosis), halting the cell cycle, and inhibiting cancer cell proliferation. researchgate.netekb.eg

A primary strategy in cancer therapy is to trigger apoptosis in malignant cells. Research has demonstrated that derivatives of acetylquinoline can effectively induce this process. researchgate.net For instance, studies on 4-amino-3-acetylquinoline showed it could induce apoptosis in murine leukemia cells. researchgate.net Derivatives of this compound have also been shown to interfere with the cell cycle, a fundamental process that is dysregulated in cancer.

Several quinoline derivatives substituted at the C-6 position have been found to arrest the cell cycle at different phases. A 6-isomer of 5,8-quinolinedione (B78156) demonstrated a remarkable ability to block S-phase progression in DLD1 colon cancer cells, while in HCT116 cells, it slowed S-phase progression and caused an accumulation of cells in the G2/M phase. ekb.eg Similarly, a synthetic quinoline with a trimethoxy substitution pattern that includes the 6-position induced cell cycle arrest at the G2/M phase in A549 lung cancer cells. rjeid.com This G2/M arrest is a common mechanism for microtubule-targeting agents. nih.gov Furthermore, some 6,8-disubstituted quinoline derivatives have been shown to cause DNA fragmentation, a hallmark of apoptosis. researchgate.net

Derivative Class Cancer Cell Line Observed Effect Reference
6-isomer of 5,8-quinolinedioneDLD1, HCT116S-phase or G2/M phase arrest ekb.eg
6,7,8-trimethoxy quinolineA549G2/M phase arrest, Apoptosis rjeid.com
6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348)HT29, C6, HeLaDNA Fragmentation (Apoptosis) researchgate.net
3-Acetyl-1-aminoquinolin-2(1H)-one derivativesDMBA-induced breast cancer (rats)Decreased tumor mass, decline in Bcl2 expression researchgate.net

The uncontrolled proliferation of cells is a defining characteristic of cancer. ekb.eg Consequently, the inhibition of cell proliferation is a key objective for anticancer drugs. Numerous derivatives of 6-substituted quinolines have demonstrated potent antiproliferative activity against various human cancer cell lines. arabjchem.orgnih.gov

For example, 6,8-disubstituted quinoline derivatives, such as 6,8-dibromo-1,2,3,4-tetrahydroquinoline and 6,8-diphenylquinoline, have shown significant antiproliferative effects against human colorectal adenocarcinoma (HT29), rat brain tumor (C6), and human cervix carcinoma (HeLa) cell lines. researchgate.netnih.gov Similarly, a 6-isomer of 5,8-quinolinedione derivatives exhibited potent antiproliferative activity against DLD1 and HCT116 colon cancer cells, with IC50 values of 0.59 µM and 0.44 µM, respectively. ekb.eg The introduction of an amino group at the C-6 position has also been explored, with studies showing that such modifications can yield compounds with good activity. nih.gov

Derivative Cancer Cell Line Activity (IC50 / GI50) Reference
6-isomer of 5,8-quinolinedioneDLD10.59 µM ekb.eg
6-isomer of 5,8-quinolinedioneHCT1160.44 µM ekb.eg
6,8-dibromo-1,2,3,4-tetrahydroquinolineHT29~10 µg/mL (GI50) researchgate.net
6,8-diphenylquinolineHT29~10 µg/mL (GI50) researchgate.net
6-Bromo-5-nitroquinolineHT29~10 µg/mL (GI50) nih.gov

The anticancer effects of quinoline derivatives are often rooted in their ability to interact with and inhibit specific molecular targets that are vital for cancer cell survival and growth. arabjchem.org These targets include enzymes involved in DNA replication and maintenance, as well as signaling proteins that drive proliferation. arabjchem.orgnih.gov

Topoisomerases and DNA Gyrase: DNA topoisomerases are crucial enzymes that manage DNA topology during replication and transcription, making them established targets for anticancer drugs. nih.gov Certain 6,8-disubstituted quinoline derivatives have been found to inhibit DNA Topoisomerase I. researchgate.net In the realm of antimicrobial action, which often shares mechanistic parallels, 6-aminoquinolone derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme functionally similar to topoisomerase II. nih.govnih.gov

Protein Kinases (c-Met, PI3Kα): The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactive in cancer, promoting cell growth and survival. ekb.eg Derivatives of 3-acetylquinoline (B1336125) have been identified as promising inhibitors of PI3Kα. researchgate.net Additionally, CoMFA and CoMSIA studies on 6,7-disubstituted-4-phenoxyquinoline derivatives have identified them as c-Met kinase inhibitors, another important target in cancer therapy. arabjchem.org

Tubulin: Microtubules are essential components of the cellular skeleton and the mitotic spindle, making them a prime target for anticancer agents. nih.gov Several quinoline derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. arabjchem.orgnih.gov For example, novel 5,6,7-trimethoxy quinolines were designed as inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site. nih.gov

Understanding the structure-activity relationship (SAR) is fundamental to designing more potent and selective anticancer drugs. nih.gov For quinoline derivatives, research has shown that the type and position of substituents on the quinoline ring dramatically influence their biological activity. researchgate.netfrontiersin.org

Studies on 6,8-disubstituted quinolines revealed that different functional groups at these positions result in varied anticancer activities. researchgate.net For instance, a 6,8-dibromo-1,2,3,4-tetrahydroquinoline derivative showed significant antiproliferative and apoptotic effects, while the corresponding 6,8-dicyanoquinoline was less active. researchgate.net This highlights the importance of the specific substituents at the C-6 and C-8 positions. In other studies, preliminary SAR analysis of quinoline derivatives with an alkoxy group at position-7 suggested that bulky substituents at this position, near the C-6 position, facilitated antiproliferative activity. frontiersin.org The SAR of 6-aminoquinolones has also been explored, indicating that while the C-6 fluorine is often preferred in the broader quinolone class, a C-6 amino group can also confer good antibacterial activity, which provides insights for anticancer design as well. nih.gov

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with derivatives showing a broad spectrum of activity. cymitquimica.comijpsr.com The functionalization at the C-6 position, including the use of this compound as a synthetic precursor, has led to compounds with significant antibacterial, antifungal, antimalarial, and antitubercular properties. researchgate.netijpsr.comaustinpublishinggroup.com

Chalcones derived from 2,3-diaryl-6-acetyl-quinoline-4-carboxylic acids have been synthesized and evaluated for their antibacterial and antifungal activities. ijpsr.com Other research has focused on modifying the C-2, C-4, and C-6 positions of the quinoline nucleus to generate compounds with selective antifungal action against yeasts and filamentous fungi. nih.gov

The antibacterial activity of quinolones often stems from their ability to inhibit bacterial DNA gyrase. nih.gov A series of 6-aminoquinolones were found to be active against both Gram-negative and Gram-positive bacteria. nih.gov Further studies on 6-amino-8-methylquinolones showed that the combined presence of a methyl group at C-8 and an amino group at C-6 enhanced activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The substitution at C-6 with larger halogens like chlorine and bromine has also been shown to improve antibacterial activity compared to smaller halogens like fluorine. sci-hub.se

Tuberculosis (TB), caused by Mycobacterium tuberculosis, is another major global health threat where quinoline derivatives have made a significant impact. austinpublishinggroup.comresearchgate.netnih.gov The quinoline ring is a core feature of the important anti-TB drug bedaquiline. austinpublishinggroup.com Inspired by this, researchers are designing new quinoline analogues. austinpublishinggroup.com Chalcones derived from substituted pyrazole (B372694) carbaldehyde and 3-acetyl quinoline have shown promising antitubercular activity. researchgate.net

Derivative Class Microbial Target Key Findings Reference
6-Acetyl-quinoline derived chalconesBacteria, FungiShowed antibacterial and antifungal activity. ijpsr.com
6-AminoquinolonesGram-positive & Gram-negative bacteriaGood antibacterial activity; inhibits DNA gyrase. nih.gov
6-Amino-8-methylquinolonesGram-positive bacteria (inc. MRSA)Enhanced antibacterial activity. nih.gov
C-6 Halogenated quinolonesBacteriaActivity improved with larger halogens (Cl, Br) at C-6. sci-hub.se
C-6 Modified quinolinesCandida spp., DermatophytesSelective antifungal activity. nih.gov
Acetyl quinoline derived chalconesMycobacterium tuberculosisPotent antitubercular activity. researchgate.net
Targeting Specific Enzymes and Receptors (e.g., DNA Gyrase, Topoisomerase, c-Met Kinase, PI3Kα, Tubulin)

Anti-inflammatory, Antiviral, and Anthelmintic Activities

Catalysis

The quinoline scaffold, particularly the nitrogen atom, can act as a ligand for metal catalysts or participate directly in catalytic cycles. Derivatives of acetylquinoline are utilized in several types of catalytic reactions.

Transfer hydrogenation is a powerful method for the reduction of unsaturated compounds, often using alcohols as the hydrogen source. Ruthenium and iridium complexes featuring quinoline-based ligands have been developed as efficient catalysts for the transfer hydrogenation of ketones and other substrates. preprints.orgdicp.ac.cn Pyridine-quinoline and biquinoline-based ruthenium p-cymene (B1678584) complexes, for example, effectively catalyze the transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol. preprints.org

While direct studies on this compound are limited, research on related isomers like 3-acetylquinoline shows that the acetylquinoline structure can be the substrate itself. Cobalt-catalyzed transfer hydrogenation selectively reduces the N=C bond of 3-acetylquinoline to yield a 1,2-dihydroquinoline (B8789712) derivative, using ammonia (B1221849) borane (B79455) as the hydrogen source under mild conditions. This highlights the reactivity of the quinoline core while the acetyl group remains intact, a reaction pattern that is applicable to the 6-acetyl isomer.

The synthesis of chiral molecules is crucial in the pharmaceutical industry, and catalytic asymmetric reactions are a primary tool for achieving this. pku.edu.cn Chiral ligands based on quinoline and related structures are employed in these processes. sigmaaldrich.com For instance, chiral phosphoric acids derived from BINOL are effective organocatalysts for asymmetric cycloadditions. sigmaaldrich.commdpi.com

Research on 3-acetylquinoline has demonstrated its utility as a substrate in enantioselective rhodium-catalyzed additions of arylboronic acids, achieving high yields and excellent enantiomeric excess (>98% ee). The quinoline nitrogen is believed to play a key role in coordinating the metal catalyst, facilitating the asymmetric transformation. This principle suggests that this compound could similarly be a valuable substrate for creating chiral alcohol derivatives through asymmetric additions to its ketone functionality.

The nitrogen atom in the quinoline ring is a Lewis basic site, which allows it to interact with Lewis acids. This interaction can be used to modulate the reactivity of the quinoline derivative itself or to influence a catalytic reaction. In one synergistic catalytic system, a Lewis acid coordinates to the quinoline nitrogen, which enhances the acidity of a methylene (B1212753) group at the 2-position, enabling it to act as a nucleophile in a cascade reaction to form dihydroacridines. soton.ac.uk This demonstrates how the electronic properties of the quinoline ring can be harnessed in catalysis. Furthermore, Lewis acids such as iodine have been used to catalyze Povarov-type reactions for the synthesis of quinoline derivatives from anilines, aldehydes, and alkynes. mdpi.com

Catalytic Asymmetric Additions

Material Science Applications

Quinoline derivatives possess unique photophysical properties that make them suitable for applications in material science, particularly in organic electronics. researchgate.netrsc.orgmdpi.com These compounds have been investigated for use in organic light-emitting diodes (OLEDs), transistors, and as fluorescent sensors. researchgate.netmdpi.com

The extended π-conjugated system of the quinoline ring, which can be further extended through derivatization, is responsible for its optical and electronic properties. rsc.org Quinoline derivatives have been successfully used as materials for the emission layer in OLEDs. researchgate.net Specifically, certain pyrazolo[3,4-b]quinoline derivatives have been tested as emission materials. mdpi.com Iridium complexes that incorporate isoquinoline (B145761) ligands are also known to be effective phosphorescent emitters in OLED technology. thieme-connect.com The functionalization of the quinoline core, for instance with an acetyl group, allows for the fine-tuning of these properties and for the incorporation of the quinoline unit into larger polymeric structures for advanced materials. rsc.orgresearchgate.net

Precursors for Dyes and Agrochemicals

The inherent structural features of the quinoline ring system make its derivatives valuable precursors in the synthesis of dyes and agrochemicals. rsc.org The extended π-conjugated system of the quinoline core is a common feature in many chromophores, and the acetyl group in this compound offers a convenient point for chemical modification to develop new colorants. While specific dyes originating directly from this compound are not extensively documented in readily available literature, the general class of acetylquinolines serves as a key intermediate. For instance, chalcones derived from acetyl-hydroxy-quinolones have been explored for creating red-emitting dyes. researchgate.net This indicates a strong potential for this compound to be used in similar synthetic strategies for developing novel dyes and pigments. rsc.org

In the agricultural sector, quinoline derivatives are integral to the development of new agrochemicals. rsc.org Research into acetylquinoline isomers, such as 3-acetylquinoline, highlights their role as intermediates in synthesizing these agriculturally significant compounds. A notable application is the development of plant growth regulators. Although not stemming directly from this compound itself, related studies on quinoline derivatives demonstrate the scaffold's utility in this area.

Derivative ClassStarting Material ExampleApplicationResearch Finding
Quinolinyl Chalcones3-Acetyl-4-hydroxy-1-methyl-quinoloneRed-Emitting DyesBF2-complexation of the chalcone (B49325) product induced a significant red shift in emission, demonstrating a strategy for developing new dyes. researchgate.net
Thio-derivatives2-AcetylquinolineMetal ComplexesThiosemicarbazones of 2-acetylquinoline readily form complexes with metals like Palladium(II) and Platinum(II), materials with potential catalytic or biological applications. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The field of materials science has identified quinoline derivatives as promising candidates for use in organic electronic devices, including Organic Light-Emitting Diodes (OLEDs). mdpi.com The electron-deficient nature of the quinoline ring makes it a suitable component for electron-transporting or emissive materials in OLED architectures.

A significant application of acetylquinoline derivatives in this domain is as precursors to more complex heterocyclic systems with desirable photophysical properties. For example, acetylquinolines can be used to synthesize 1H-pyrazolo[3,4-b]quinolines. uj.edu.plmdpi.comscispace.com These fused heterocyclic compounds have been specifically investigated as emissive materials in OLEDs due to their intense fluorescence in the solid state. uj.edu.plmdpi.com The synthesis often begins with a condensation reaction involving an acetylquinoline, demonstrating its foundational role in building these advanced materials. The commercial availability of this compound categorized under OLED materials further supports its relevance in this high-technology application. ambeed.com

PrecursorResulting Material ClassApplicationKey Finding
Acetylquinoline1H-Pyrazolo[3,4-b]quinolinesEmissive Layer in OLEDsThese derivatives exhibit intense fluorescence and have been successfully tested as emission materials in organic electroluminescent cells. uj.edu.plmdpi.com

Future Research Directions and Emerging Applications

The most promising future research direction for this compound derivatives appears to be in the field of medicinal chemistry, particularly in the development of novel anticancer agents. The quinoline scaffold is a well-established pharmacophore, and recent studies have highlighted the potential of derivatives synthesized from this compound.

Research has shown that 6-acetyl quinoline-3-carboxamide (B1254982) can be used as a starting material to create a series of 4-anilinoquinoline-3-carboxamide derivatives. arabjchem.org Several of these synthesized compounds have demonstrated significant cytotoxic activity against various cancer cell lines, with some showing inhibitory potential against key enzymes like Epidermal Growth Factor Receptor (EGFR). arabjchem.orgnih.gov This line of research opens up avenues for developing targeted cancer therapies.

Starting MaterialDerivative ClassTarget/ActivityNotable Result
6-acetyl quinoline-3-carboxamide4-anilinoquinoline-3-carboxamide derivativesAnticancer (Breast Cancer)A synthesized derivative showed substantial activity against breast cancer cell lines, marking it as a promising candidate for further development. arabjchem.org
4-Amino-3-acetylquinolineN/AAnticancer (Murine Leukemia)This isomer of this compound acted cytotoxically on L1210 tumor cells and induced apoptosis, meeting the NCI's criteria for a potential anticancer drug. researchgate.net

Beyond oncology, future applications may arise from new synthetic methodologies that use this compound as a versatile building block. researchgate.net Its acetyl group allows for a wide range of chemical reactions, enabling the construction of diverse and complex molecular architectures. researchgate.net These new compounds could be screened for a wide array of biological activities, leveraging the known propensity of the quinoline core to interact with biological targets. ekb.egnih.gov The continued exploration of quinoline chemistry is likely to uncover new applications for this compound derivatives in materials science, catalysis, and human health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.